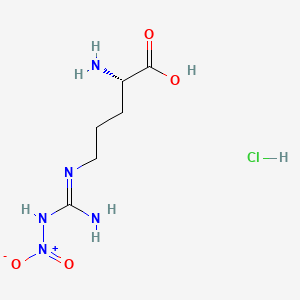
1-(2,2-Difluoroethyl)azetidine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoroethyl)azetidine-3-carbonitrile is a chemical compound characterized by its unique structure, which includes a difluoroethyl group attached to an azetidine ring with a cyano group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)azetidine-3-carbonitrile typically involves multiple steps, starting with the preparation of the azetidine ring. One common method is the cyclization of amino alcohols with cyanide sources under controlled conditions. The difluoroethyl group can be introduced through halogenation and subsequent nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and catalysts to optimize the reaction conditions, such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,2-Difluoroethyl)azetidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to form amines.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as alkoxides or amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, amides.
Reduction: Primary amines.
Substitution: Various substituted azetidines.
Aplicaciones Científicas De Investigación
1-(2,2-Difluoroethyl)azetidine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(2,2-Difluoroethyl)azetidine-3-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical reactions. The exact mechanism can vary based on the context in which the compound is used.
Comparación Con Compuestos Similares
Azetidine-3-carbonitrile: Similar structure but lacks the difluoroethyl group.
2,2-Difluoroethylamine: Contains the difluoroethyl group but lacks the azetidine ring.
3-Cyanoazetidine: Similar to azetidine-3-carbonitrile but without the difluoroethyl group.
Uniqueness: 1-(2,2-Difluoroethyl)azetidine-3-carbonitrile is unique due to the presence of both the difluoroethyl group and the azetidine ring, which together confer distinct chemical and biological properties compared to its similar compounds.
Propiedades
IUPAC Name |
1-(2,2-difluoroethyl)azetidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2/c7-6(8)4-10-2-5(1-9)3-10/h5-6H,2-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQORYXUIKVQCOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzodioxol-5-yl]acetic acid](/img/structure/B7964208.png)



![[(1R)-1-carboxy-2-phenylethyl]azanium;chloride](/img/structure/B7964243.png)

![6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine](/img/structure/B7964255.png)



![2,4,12-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8,10-pentaene](/img/structure/B7964297.png)


![6-Chlorothiazolo[4,5-b]pyridine](/img/structure/B7964316.png)
